molecular formula C8H24O3Si4 B7880966 Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl-

Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl-

Cat. No.: B7880966
M. Wt: 280.61 g/mol
InChI Key: XQIZMIMBOWVMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl- (CAS: 172080-99-8), is a branched organosiloxane with a unique structure featuring:

  • Three silicon atoms in a trisiloxane backbone (Si–O–Si–O–Si).
  • 1,1,5,5-Tetramethyl substituents on terminal silicon atoms.
  • A 3-ethenyl group and a 3-(dimethylsilyl)oxy group on the central silicon atom.

Its molecular formula is C₉H₂₈O₃Si₄ (MW: 296.66 g/mol), and it exhibits a boiling point of 227.7±23.0°C and a flash point of 91.5±22.6°C . The compound’s hybrid structure combines hydrophobic methyl groups with reactive ethenyl and silyloxy moieties, making it suitable for applications in surfactants, polymer crosslinking, and specialty coatings.

Properties

IUPAC Name

tris(dimethylsilyloxy)-ethenylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H24O3Si4/c1-8-15(9-12(2)3,10-13(4)5)11-14(6)7/h8,12-14H,1H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIZMIMBOWVMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)O[Si](C=C)(O[SiH](C)C)O[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24O3Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The primary synthesis route involves hydrosilylation, where a silicon-hydrogen (Si–H) bond reacts with a vinyl group (C=C) in the presence of a platinum catalyst. The precursor 1,1,1,3,5,5-heptamethyltrisiloxane reacts with an allyl ether or similar olefinic compound to form the target trisiloxane. The reaction proceeds via the Chalk-Harrod mechanism, where platinum facilitates the formation of a silicon-carbon bond:

Si–H+C=CPtSi–C–C–H\text{Si–H} + \text{C=C} \xrightarrow{\text{Pt}} \text{Si–C–C–H}

Key parameters include:

  • Catalyst loading : 5–10 ppm platinum (e.g., Karstedt’s catalyst)

  • Temperature : 80–100°C

  • Reaction time : 50–60 minutes

Optimization and Yield

ParameterValue/RangeSource
CatalystPt (Karstedt’s)
Temperature80–100°C
Reaction Time50–60 minutes
Conversion Rate>90%
Byproduct Formation<5% oligomers

Silanolate Condensation Approach

Reaction with Dichlorosilanes

An alternative method involves condensing sodium methyl diphenyl silanolate with dimethyl dichlorosilane in toluene. This two-step process first generates a silanolate intermediate, which subsequently reacts with dichlorosilane:

NaOSiMePh2+Cl2SiMe2Me2Si(OSiMePh2)2+2NaCl\text{NaOSiMePh}2 + \text{Cl}2\text{SiMe}2 \rightarrow \text{Me}2\text{Si(OSiMePh}2\text{)}2 + 2\text{NaCl}

Process Details

  • Step 1 : Silanolate preparation via reaction of methyl diphenyl silane with sodium hydroxide in methanol-toluene, followed by azeotropic drying.

  • Step 2 : Slow addition of dimethyl dichlorosilane at 20–25°C over 3–4 hours, yielding 85% of the target trisiloxane after vacuum distillation.

Challenges

  • Strict temperature control (±2°C) is critical to prevent gelation.

  • Byproducts include cyclic tetrasiloxanes, requiring fractional distillation for removal.

Platinum-Catalyzed Functionalization

Tertiary Amine Intermediate Synthesis

A patented method modifies the trisiloxane backbone by reacting 1,1,1,3,5,5-heptamethyltrisiloxane with N,N-dimethylethanolamine (DMEA) at 100°C for 1 hour. Platinum catalyzes the addition of the ethanolamine group to the silicon center:

(Me3SiO)2SiMeH+HOCH2CH2NMe2Pt(Me3SiO)2SiMe(OCH2CH2NMe2)\text{(Me}3\text{SiO)}2\text{SiMeH} + \text{HOCH}2\text{CH}2\text{NMe}2 \xrightarrow{\text{Pt}} \text{(Me}3\text{SiO)}2\text{SiMe(OCH}2\text{CH}2\text{NMe}2\text{)}

Purification and Characterization

Distillation Techniques

Crude reaction mixtures are purified via vacuum distillation:

  • Pressure : 0.2–0.3 mm Hg

  • Boiling Point : 213–216°C for the target compound.

Spectroscopic Analysis

  • 29Si NMR^{29}\text{Si NMR} : Confirms silicon bonding environments, with peaks at δ −12.5 (central Si), −22.3 (Me2_2SiO), and −34.1 (Si–C).

  • FT-IR : Absorbances at 1260 cm1^{-1} (Si–CH3_3) and 1600 cm1^{-1} (C=C).

Table 2: Characterization Data

TechniqueKey SignalsSource
29Si NMR^{29}\text{Si NMR}δ −12.5, −22.3, −34.1
FT-IR1260 cm1^{-1}, 1600 cm1^{-1}
GC-MSm/z 280.61 (M+^+)

Industrial-Scale Production

Scalability Considerations

  • Batch Reactors : 50-liter vessels with reflux condensers and precision temperature controls are standard.

  • Catalyst Recovery : Platinum is recovered via adsorption on activated carbon, reducing costs .

Chemical Reactions Analysis

Types of Reactions

Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and other silicon-containing compounds.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: The vinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include silanols, simpler silanes, and substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Materials Science

Trisiloxanes are widely utilized in materials science for their ability to modify surface properties:

  • Surface Modifiers : Trisiloxane compounds can enhance the hydrophobicity of surfaces, making them water-repellent. This property is beneficial in coatings for textiles and construction materials.
  • Silicone Elastomers : The compound is used as a cross-linking agent in silicone elastomers, which are employed in a variety of applications from automotive parts to medical devices due to their flexibility and durability.

Pharmaceuticals

In the pharmaceutical industry, trisiloxanes are explored for their potential in drug delivery systems:

  • Drug Formulation : The unique properties of trisiloxanes facilitate the formulation of drugs that require specific release profiles or enhanced solubility.
  • Stabilizers : They can act as stabilizers for sensitive compounds within pharmaceutical formulations, ensuring efficacy and shelf-life.

Agriculture

Trisiloxanes have significant applications in agriculture:

  • Surfactants in Pesticides : They are used as surfactants that improve the spreading and adhesion of pesticide formulations on plant surfaces. This enhances the effectiveness of the active ingredients.
  • Soil Wetting Agents : Trisiloxanes can also serve as soil wetting agents, improving water retention and distribution within the soil profile.

Case Study 1: Surface Modification

A study investigated the use of trisiloxane as a surface modifier for glass substrates. The results indicated that applying a thin layer of trisiloxane significantly increased hydrophobicity compared to untreated surfaces. The treated surfaces exhibited a contact angle greater than 100°, demonstrating effective water repellency.

Case Study 2: Drug Delivery Systems

Research explored the incorporation of trisiloxane into polymeric matrices for controlled drug release. The findings showed that formulations containing trisiloxane achieved a sustained release profile over an extended period while maintaining drug stability.

Case Study 3: Agricultural Efficacy

In agricultural trials, trisiloxane-based surfactants were added to herbicide formulations. Results demonstrated a marked increase in herbicide efficacy on hard-to-control weeds compared to standard formulations without surfactants. The study concluded that trisiloxanes could significantly enhance agricultural productivity.

Mechanism of Action

The mechanism of action of Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl- involves its interaction with various molecular targets. The vinyl group allows it to participate in polymerization reactions, forming long chains of silicon-oxygen compounds. The dimethylsilyl groups provide stability and flexibility to the resulting polymers, making them useful in various applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Trisiloxane Derivatives

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous trisiloxanes:

Compound Name (CAS) Molecular Formula Substituents Key Functional Groups Applications References
Target Compound (172080-99-8) C₉H₂₈O₃Si₄ 1,1,5,5-Tetramethyl; 3-ethenyl; 3-(dimethylsilyl)oxy Ethenyl, silyloxy Surfactants, crosslinking agents
1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane (N/A) C₁₆H₂₄O₃Si₃ 1,1,5,5-Tetramethyl; 3,3-diphenyl Phenyl High-temperature lubricants, dielectric fluids
1,5-Diethoxy-1,1,3,3,5,5-hexamethyltrisiloxane (17928-13-1) C₁₀H₂₈O₄Si₃ 1,1,3,3,5,5-Hexamethyl; 1,5-diethoxy Ethoxy Hydrolysis-resistant coatings, adhesives
3-[(Dimethylvinylsilyl)oxy]-1,1,5,5-tetramethyl-3-phenyltrisiloxane (60111-47-9) C₁₈H₃₂O₃Si₄ 1,1,5,5-Tetramethyl; 3-phenyl; 3-(dimethylvinylsilyl)oxy Phenyl, vinyl Cosmetic formulations, silicone elastomers
Hexamethyltrisiloxane (1189-93-1) C₆H₁₈O₂Si₃ 1,1,3,3,5,5-Hexamethyl None (fully methylated) Solvents, carrier fluids
Key Observations:
  • Reactivity: The target compound’s ethenyl group enables crosslinking in polymers, distinguishing it from non-reactive analogs like hexamethyltrisiloxane .
  • Hydrophobicity : Phenyl-substituted derivatives (e.g., 3-phenyltrisiloxane) exhibit higher hydrophobicity compared to the target compound’s methyl/ethenyl mix .
  • Hydrolysis Resistance : Ethoxy-terminated trisiloxanes (e.g., 1,5-diethoxyhexamethyltrisiloxane) show superior alkali resistance due to stable Si–O–C bonds, whereas the target compound’s silyloxy group may hydrolyze under basic conditions .

Surface Activity and Superspreading Behavior

The target compound’s dimethylsilyloxy group enhances surface activity by reducing aqueous surface tension to <25 mN/m, comparable to superspreading trisiloxanes (e.g., T6-T9 surfactants). However, unlike superspreaders, it lacks the polyethylene oxide (PEO) chain required for spontaneous droplet spreading on hydrophobic surfaces .

Critical Surface Properties:
Property Target Compound Superspreading Trisiloxane (e.g., T8) Hexamethyltrisiloxane
Surface Tension (mN/m) ~24 (estimated) 21–22 19–20
Critical Aggregation Concentration (mM) 0.1–0.5 0.05–0.1 N/A
Hydrolytic Stability Moderate (pH-sensitive) Low (rapid hydrolysis) High
Superspreading No Yes No

Note: Superspreading trisiloxanes form surface aggregates that enable rapid wetting, a feature absent in the target compound due to its lack of a hydrophilic PEO chain .

Toxicity and Environmental Impact

The target compound’s ethenyl group may pose risks similar to other organosilicones in bee populations. Trisiloxane surfactants impair honey bee learning and increase viral pathogenicity at concentrations as low as 10 ppm . However, its lower volatility (bp >200°C) reduces airborne exposure risks compared to cyclic analogs like octamethylcyclotetrasiloxane (D4), which is persistent in air and toxic to aquatic life .

Biological Activity

Trisiloxane, 3-[(dimethylsilyl)oxy]-3-ethenyl-1,1,5,5-tetramethyl-, commonly referred to as vinyltris(dimethylsiloxy)silane, is a compound with diverse applications in various fields including materials science and biochemistry. Its unique siloxane structure imparts specific biological activities that can be harnessed for industrial and medicinal purposes.

  • Molecular Formula : C₈H₂₄O₃Si₄
  • Molar Mass : 280.62 g/mol
  • Density : 0.79 g/cm³
  • Boiling Point : 204°C
  • Flash Point : 77°C
  • Vapor Pressure : 0.382 mmHg at 25°C
  • CAS Number : 160172-46-3

Biological Activity Overview

Trisiloxane compounds, including the studied trisiloxane, exhibit a range of biological activities primarily due to their silanol groups which can interact with biological systems. The following sections detail specific biological activities, safety considerations, and relevant case studies.

1. Antimicrobial Properties

Trisiloxanes have been investigated for their antimicrobial properties. Research indicates that certain siloxane derivatives can inhibit the growth of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

2. Cell Adhesion and Growth

Studies have shown that trisiloxanes can enhance cell adhesion and proliferation in various cell types. This property is particularly useful in biomedical applications such as tissue engineering and regenerative medicine.

3. Surface Modification

Trisiloxanes are used to modify surfaces to improve biocompatibility. For instance, they can be applied to implants to reduce rejection rates by the immune system due to their favorable interaction with biological tissues.

Safety and Toxicity

While trisiloxanes have beneficial properties, safety data indicates potential irritations:

  • Risk Codes : Irritating to eyes, respiratory system, and skin (36/37/38).
  • Safety Precautions : Use of protective clothing and equipment is recommended when handling this compound.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various siloxane compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings demonstrated that trisiloxanes exhibited significant antimicrobial activity, reducing bacterial counts by over 90% within a few hours of exposure.

Case Study 2: Cell Growth Promotion

In a study focusing on tissue engineering applications, trisiloxane was incorporated into scaffolds designed for bone regeneration. Results indicated enhanced osteoblast adhesion and proliferation compared to control scaffolds without siloxane modifications, suggesting its potential in improving implant integration.

Research Findings Summary Table

StudyFocusKey Findings
Journal of Applied MicrobiologyAntimicrobial>90% reduction in bacterial counts with trisiloxanes
Tissue Engineering JournalCell GrowthEnhanced osteoblast adhesion on siloxane-modified scaffolds

Q & A

Q. How can researchers optimize the synthesis of trisiloxane derivatives with controlled functional group placement?

Methodological Answer:

  • Step 1: Utilize siloxane bond formation via hydrolysis-condensation reactions of organosilane precursors. For example, intermediates like 3-(dimethylsilyloxy)-1,1,5,5-tetramethyl-3-phenyltrisiloxane (CAS 18027-45-7) can be synthesized using trimethylsilyl or dimethylsilyl chloride under inert atmospheres .
  • Step 2: Control reaction stoichiometry and temperature (e.g., 60–80°C) to minimize side reactions. Catalysts like triethylamine or platinum-based agents improve yield .
  • Step 3: Purify via fractional distillation or column chromatography to isolate isomers (e.g., ≥95% purity for 1,1,3,3-tetramethyl derivatives) .

Q. What characterization techniques are critical for confirming the structural integrity of trisiloxane compounds?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 29Si^{29}\text{Si} NMR to resolve silicon environments (e.g., distinguishing –O–Si(CH3_3)3_3 groups) .
  • Mass Spectrometry (MS): High-resolution GC-MS or LC-MS confirms molecular weight (e.g., C12_{12}H36_{36}O4_4Si5_5, MW 384.84) and fragmentation patterns .
  • Ellipsometry: Measures adsorption kinetics at liquid-air interfaces to validate surface-active behavior (e.g., trisiloxane surfactants with oxyethylene units >6) .

Q. Which analytical methods are suitable for detecting trisiloxane residues in environmental or biological matrices?

Methodological Answer:

  • QuEChERS/GC-MS: Achieves LODs of 0.5–2.0 µg/kg in fruits/vegetables. Steps include acetonitrile extraction, dispersive SPE cleanup, and GC-MS/MS quantification .
  • LC-MS/MS: Detects trisiloxane surfactants in beehive matrices (beeswax, pollen) with recoveries of 78–112% .

Advanced Research Questions

Q. How do computational models explain the superspreading behavior of trisiloxane surfactants?

Methodological Answer:

  • Model 1 (Reorientation): Trisiloxane molecules adopt two interfacial states: monomers (occupying ~80 Å2^2) and aggregates (30–50 Å2^2). This is validated by dynamic interfacial tension experiments .
  • Model 2 (Aggregation): Surface aggregates act as reservoirs for monomers during spreading. Simulations assume rotational freedom of –O–Si(CH3_3)3_3 groups, aligning with ellipsometric adsorption data .
  • Validation: Compare experimental Brewster angle microscopy (BAM) results with predicted aggregation thresholds (e.g., critical concentration = 0.1 mM for T9_9 surfactants) .

Q. What methodologies assess the environmental persistence and degradation pathways of trisiloxane surfactants?

Methodological Answer:

  • Field Sampling: Collect beehive components (honey, wax) and analyze via LC-MS/MS to track trisiloxane degradation products (e.g., silanols) .
  • Photolysis Studies: Expose trisiloxane solutions to UV light (254 nm) and quantify degradation intermediates (e.g., hydroxylated derivatives) using HRMS .
  • Bioaccumulation Assays: Measure trisiloxane uptake in aquatic organisms (e.g., Daphnia magna) under OECD 305 guidelines .

Q. How can trisiloxane-based bilayers be engineered for controlled drug delivery systems?

Methodological Answer:

  • Lipid Film Hydration: Combine trisiloxane phosphocholine derivatives with cholesterol (60:40 molar ratio) to form stable, unilamellar vesicles (size: 100–200 nm) .
  • Permeability Testing: Use fluorescence assays (e.g., calcein leakage) to evaluate pH-responsive release in simulated physiological conditions .
  • In Vivo Validation: Track drug-loaded vesicles in murine models via radiolabeling (e.g., 99m^{99m}Tc) and SPECT imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.